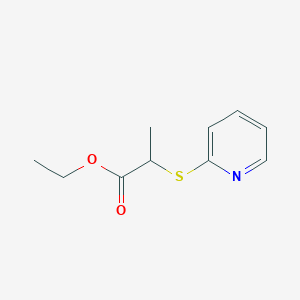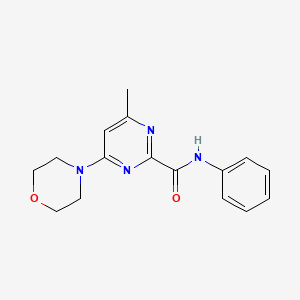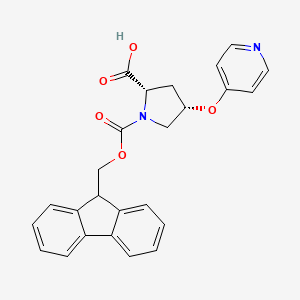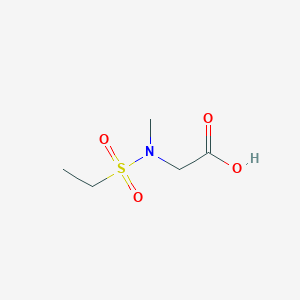![molecular formula C21H23FN4O2 B2524639 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine CAS No. 1375830-11-7](/img/structure/B2524639.png)
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine is a synthetic organic compound that integrates distinct chemical structures including a fluorophenyl group, oxadiazole ring, pyrrolidine, and piperidine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common synthetic route to this compound involves the cyclization of precursors containing the necessary functional groups. Reactions typically involve:
Nitration of a benzene derivative to introduce the fluorophenyl group.
Condensation reactions to form the 1,2,4-oxadiazole ring.
Coupling reactions to attach the pyrrolidine and piperidine moieties.
Use of reagents such as oxalyl chloride, trifluoroacetic acid, and anhydrous solvents like dichloromethane to facilitate these transformations.
Industrial Production Methods: On an industrial scale, this compound can be synthesized through multi-step processes that ensure high yield and purity. Key steps include:
Continuous flow nitration processes to handle larger volumes of reagents safely.
Automated cyclization and purification systems to streamline the production.
Use of catalysts to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound can undergo oxidation to introduce additional functional groups.
Reduction: : Reductive reactions might be used to modify the oxadiazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reagents including alkyl halides or aryl halides under basic or acidic conditions.
Major Products: The reaction products vary depending on the specific reagents and conditions, but they often include derivatives that have altered functional groups for specific applications in medicinal chemistry or materials science.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound serves as a building block for creating more complex molecules due to its diverse functional groups. It is useful in designing libraries of small molecules for drug discovery.
Biology: In biological research, it can act as a molecular probe to study interactions with various biological targets, including enzymes and receptors.
Medicine: Medically, it is being investigated for its potential use as a therapeutic agent due to its unique structural characteristics that may interact selectively with biological targets.
Industry: Industrially, it finds applications in creating materials with specific properties, such as polymers and coatings, due to its robust chemical structure.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The fluorophenyl group and oxadiazole ring are crucial for binding interactions, while the pyrrolidine and piperidine moieties influence the compound’s pharmacokinetic properties. Pathways involved often include modulation of signaling cascades and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(pyrrolidine-2-carbonyl)piperidine: : Lacks the fluorine atom, leading to different interaction profiles.
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidine-2-carbonyl)piperidine: : Variation in the position of the fluorine atom affects biological activity.
Uniqueness: The presence of the fluorophenyl group in a specific position, combined with the prop-2-yn-1-yl group in the pyrrolidine ring, grants the compound unique physicochemical properties and biological activities not observed in its analogs. This makes it an attractive candidate for further research and development.
Hope this helps you appreciate the intricacies and potential of this fascinating molecule!
Propriétés
IUPAC Name |
[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-2-10-25-11-5-9-18(25)21(27)26-12-4-7-16(14-26)20-23-19(24-28-20)15-6-3-8-17(22)13-15/h1,3,6,8,13,16,18H,4-5,7,9-12,14H2/t16?,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYYZULGYOIJDS-DAFXYXGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)




![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)

![2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate](/img/structure/B2524571.png)
![N-butyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2524572.png)
![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol](/img/structure/B2524573.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)
![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)
